molecular formula C13H19NO B5787187 N-tert-butyl-2,4-dimethylbenzamide

N-tert-butyl-2,4-dimethylbenzamide

Cat. No.: B5787187
M. Wt: 205.30 g/mol
InChI Key: KGZACQDGTORXLH-UHFFFAOYSA-N
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Description

N-tert-butyl-2,4-dimethylbenzamide is an organic compound with the molecular formula C13H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with a tert-butyl group and the benzene ring is substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2,4-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)

Major Products Formed

Scientific Research Applications

N-tert-butyl-2,4-dimethylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2,4-dimethylbenzamide: C13H19NO

    N-tert-butylbenzamide: C11H15NO

    2,4-dimethylbenzamide: C9H11NO

Uniqueness

This compound is unique due to the presence of both tert-butyl and dimethyl substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

N-tert-butyl-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-6-7-11(10(2)8-9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZACQDGTORXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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